molecular formula C8H12ClF3N2O2 B2525898 4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride CAS No. 2253640-23-0

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride

Cat. No. B2525898
CAS RN: 2253640-23-0
M. Wt: 260.64
InChI Key: IZDXRMSDKDBRIW-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride, also known as AMTB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the transient receptor potential cation channel subfamily M member 4 (TRPM4), which is a calcium-activated non-selective cation channel that plays a role in many physiological processes. In

Scientific Research Applications

Antibacterial Activity

The compound exhibits antibacterial potential, particularly against certain strains. For instance, derivatives of this compound have shown considerable activity against Bacillus subtilis (5a) and Pseudomonas aeruginosa (5g) . Researchers have explored its use as an antimicrobial agent, and further investigations could reveal its mechanism of action and potential clinical applications.

Antifungal Studies

While the synthesized compounds did not exhibit antifungal activity, it’s essential to explore this aspect further. Investigating its effects on fungal pathogens could provide insights into novel antifungal drug development .

Proteomics Research

Researchers in proteomics may find this compound valuable due to its unique structure. It could serve as a probe or reagent for studying protein interactions, post-translational modifications, or protein-ligand binding .

properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O2.ClH/c1-5-4-13-6(15-5)7(14,2-3-12)8(9,10)11;/h4,14H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDXRMSDKDBRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(CCN)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)butan-2-ol;hydrochloride

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